o-Aminophenyl beta-D-glucopyranosiduronic acid
Overview
Description
o-Aminophenyl beta-D-glucopyranosiduronic acid: is a compound with the molecular formula C12H15NO7 It is a derivative of glucuronic acid, where the glucuronic acid moiety is linked to an o-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Aminophenyl beta-D-glucopyranosiduronic acid typically involves the glucuronidation of o-aminophenol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor and glucuronosyltransferase enzymes to catalyze the reaction . Chemical synthesis may involve the use of protecting groups to ensure selective glucuronidation at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes, utilizing recombinant glucuronosyltransferase enzymes to achieve high yields and purity. Alternatively, chemical synthesis methods can be scaled up, with careful control of reaction conditions to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: o-Aminophenyl beta-D-glucopyranosiduronic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: o-Aminophenyl beta-D-glucopyranosiduronic acid is used as a building block in the synthesis of more complex molecules. Its glucuronic acid moiety makes it a valuable intermediate in the synthesis of glycosides and other carbohydrate derivatives .
Biology: In biological research, this compound is used to study glucuronidation processes and the role of glucuronosyltransferases in metabolism. It serves as a model substrate for enzyme assays and kinetic studies .
Medicine: The compound’s potential therapeutic applications include its use as a prodrug, where the glucuronic acid moiety enhances the solubility and bioavailability of the parent drug. It is also investigated for its role in drug metabolism and detoxification processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of o-Aminophenyl beta-D-glucopyranosiduronic acid involves its interaction with glucuronosyltransferase enzymes. These enzymes catalyze the transfer of the glucuronic acid moiety to various substrates, facilitating their excretion from the body. The compound’s glucuronic acid moiety enhances the solubility and excretion of hydrophobic compounds, aiding in detoxification and drug metabolism .
Comparison with Similar Compounds
- Phenyl beta-D-glucopyranosiduronic acid
- 4-Methylumbelliferyl beta-D-glucopyranosiduronic acid
- Indoxyl beta-D-glucopyranosiduronic acid
Comparison: o-Aminophenyl beta-D-glucopyranosiduronic acid is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to phenyl beta-D-glucopyranosiduronic acid, the amino group allows for additional functionalization and derivatization. The compound’s glucuronic acid moiety also enhances its solubility and excretion properties, making it valuable in drug metabolism studies .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFVTBSWJWONEI-GOVZDWNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936129 | |
Record name | 2-Aminophenyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15959-03-2 | |
Record name | 2-Aminophenol glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15959-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminophenylglucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminophenyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-aminophenyl β-D-glucopyranosiduronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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